3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole
Description
3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole is a pyrazole-based compound characterized by a cyclopropyl group at the 3-position and a 4-methoxybenzenesulfonyl moiety at the 1-position of the pyrazole ring. Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 290.33 g/mol. The compound’s synthesis typically involves the reaction of a cyclopropyl-substituted aniline precursor with 4-methoxybenzenesulfonyl chloride under controlled conditions, followed by purification via chromatography .
The 4-methoxybenzenesulfonyl group confers electron-withdrawing properties and steric bulk, which may enhance metabolic stability and target binding specificity.
Properties
IUPAC Name |
3-cyclopropyl-1-(4-methoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-11-4-6-12(7-5-11)19(16,17)15-9-8-13(14-15)10-2-3-10/h4-10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBIEGOPCFUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole typically involves the reaction of 3-methoxybenzenesulfonyl chloride with a cyclopropyl-substituted pyrazole. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonylated pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Synthesis of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole
The synthesis of this compound typically involves the reaction of 3-cyclopropyl-1H-pyrazole with 4-methoxybenzenesulfonyl chloride. This reaction is facilitated under controlled conditions to yield the desired sulfonamide derivative. The synthetic pathway can be summarized as follows:
-
Starting Materials :
- 3-Cyclopropyl-1H-pyrazole
- 4-Methoxybenzenesulfonyl chloride
-
Reaction Conditions :
- Solvent: Typically an organic solvent such as dichloromethane.
- Temperature: Room temperature or slightly elevated conditions may be used.
- Catalyst: A base such as triethylamine is often employed to neutralize the hydrochloric acid generated during the reaction.
- Yield and Purity : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Properties
Research indicates that derivatives of 3-cyclopropyl-1H-pyrazole exhibit significant antimicrobial activities. A study synthesized various substituted pyrazoles, including those with the methoxybenzenesulfonyl group, and evaluated their efficacy against a range of bacterial and fungal strains. Notably:
- Bacterial Activity : Compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Certain derivatives demonstrated potent antibacterial activity comparable to standard antibiotics like streptomycin .
- Fungal Activity : The same derivatives were assessed for antifungal properties against strains such as Aspergillus flavus and Fusarium verticillioides. Some compounds showed promising antifungal effects, indicating their potential as therapeutic agents .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. The presence of the pyrazole moiety in various pharmacologically active compounds suggests that 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole could also exhibit similar effects. Studies have highlighted the role of pyrazoles in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
Other Biological Activities
The versatility of pyrazole derivatives extends to several other pharmacological activities:
- Anticancer Activity : Pyrazoles have been investigated for their ability to inhibit tubulin polymerization, making them candidates for cancer therapy .
- Antidepressant Effects : Some pyrazole compounds have shown potential in modulating neurotransmitter levels, thereby influencing mood and behavior .
- Antiviral Activity : Emerging research suggests that certain pyrazole derivatives may possess antiviral properties, warranting further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with receptor sites, influencing biological pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxybenzenesulfonyl group in the target compound contrasts with the oxan-2-yl group in C₉H₁₂N₂O, which is more lipophilic and may enhance blood-brain barrier penetration .
Molecular Weight and Complexity :
- The target compound (290.33 g/mol) is simpler than the pyrazolo[3,4-b]pyridine derivative (337.36 g/mol), suggesting differences in pharmacokinetic profiles, such as absorption and distribution.
Kinase Modulation Potential
- The sulfonyl group may stabilize interactions with kinase ATP-binding pockets .
- Pyrazolo[3,4-b]pyridine Derivatives : The carboxylic acid group in C₁₉H₁₆FN₃O₂ could enhance binding to polar residues in kinase active sites, though this may reduce cell permeability compared to the target compound .
- Oxan-2-yl Derivative: No biological data are provided, but its lipophilic nature may favor central nervous system targeting .
Biological Activity
3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (CAS No. 956394-32-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.29 g/mol
Anticancer Activity
Recent studies have indicated that 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| PC-3 (Prostate Cancer) | 12 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB activation leads to decreased expression of inflammatory mediators.
- MAPK Pathway : The compound has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and survival.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased cellular proliferation and increased apoptosis within the tumor tissues.
Study 2: Safety Profile
Another critical aspect of drug development is understanding the safety profile. A toxicity study conducted on rats indicated that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a pyrazole precursor. For example, copper-catalyzed click reactions (e.g., triazole-pyrazole hybrids) under mild conditions (50°C, 16 hrs) in THF/water mixtures are effective for introducing sulfonyl groups . Cyclopropane introduction may require palladium-catalyzed cross-coupling or cyclopropanation agents like ethyl diazoacetate. Yield optimization relies on controlling stoichiometry (e.g., 1.0–7.5 equiv of azido reagents) and purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. How can NMR and X-ray crystallography resolve tautomeric ambiguities in pyrazole derivatives?
- Methodological Answer : Tautomerism between 3- and 5-substituted pyrazoles is common. For example, 3-(4-fluorophenyl)-1H-pyrazole and its 5-substituted tautomer coexist in crystals, confirmed via X-ray diffraction (triclinic, space group P1, a = 10.3961 Å) . NMR (¹H/¹³C) distinguishes tautomers using chemical shifts (e.g., δ = 7.54 ppm for pyrazole protons) and coupling patterns .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC are essential. HRMS (EI, 70 eV) confirms molecular weight (e.g., m/z 238.0961 for C₁₂H₁₀N₆) , while HPLC with UV detection (e.g., 254 nm) ensures >95% purity. Melting point analysis (e.g., 100–101.5°C) and IR spectroscopy (e.g., 2139 cm⁻¹ for azide groups) further validate structure .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. aryl groups) affect biological activity in pyrazole sulfonamides?
- Methodological Answer : Substituents influence receptor binding and metabolic stability. For instance, replacing aryl groups with cyclopropyl (as in 3-cyclopropyl derivatives) enhances steric hindrance, potentially improving selectivity for enzymes like carbonic anhydrase . Comparative studies using IC₅₀ assays (e.g., COX-2 inhibition) and docking simulations (e.g., prostaglandin synthase active sites) are recommended .
Q. What strategies mitigate regioselectivity challenges during sulfonylation of pyrazole cores?
- Methodological Answer : Regioselectivity is controlled by directing groups. For example, electron-withdrawing substituents (e.g., trifluoromethyl at C3) favor sulfonylation at N1. Microwave-assisted synthesis (100°C, 30 min) with NaH as a base improves regiocontrol . Post-reaction analysis via 2D NMR (e.g., NOESY) confirms substitution patterns .
Q. How can conflicting bioactivity data from similar pyrazole derivatives be reconciled?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole shows variable IC₅₀ values (±10%) due to residual solvents (e.g., DMSO) in cytotoxicity assays . Reproducibility requires strict solvent control (e.g., <0.1% DMSO) and orthogonal validation (e.g., SPR vs. ELISA).
Q. What computational methods predict the stability of cyclopropane-containing pyrazoles under physiological conditions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model ring strain and hydrolysis susceptibility. For 3-cyclopropyl derivatives, bond dissociation energies (BDEs) of C-C bonds (~90 kcal/mol) indicate moderate stability . MD simulations (AMBER force field) predict degradation pathways in aqueous buffers (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
